REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([C:8]2([C:11]#[N:12])[CH2:9][CH2:10]2)[cH:5][cH:6][cH:7]1.[ClH:19].[K+:18].[OH-:17].[OH2:20].[OH:13][CH2:14][CH2:15][OH:16]>>[Br:1][c:2]1[cH:3][c:4]([C:8]2([C:11]([OH:13])=[O:17])[CH2:9][CH2:10]2)[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1(c2cccc(Br)c2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1(c2cccc(Br)c2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |